molecular formula C10H14O2S B188798 1-Methyl-4-(propylsulfonyl)benzene CAS No. 90926-25-3

1-Methyl-4-(propylsulfonyl)benzene

Cat. No.: B188798
CAS No.: 90926-25-3
M. Wt: 198.28 g/mol
InChI Key: UUWYUBKTWPLKKD-UHFFFAOYSA-N
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Description

1-Methyl-4-(propylsulfonyl)benzene (C₁₀H₁₄O₂S) is a substituted benzene derivative featuring a methyl group at the 1-position and a propylsulfonyl group (-SO₂-C₃H₇) at the 4-position. Its electron-withdrawing sulfonyl group also affects aromatic electrophilic substitution patterns compared to alkyl-substituted analogs .

Properties

CAS No.

90926-25-3

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

1-methyl-4-propylsulfonylbenzene

InChI

InChI=1S/C10H14O2S/c1-3-8-13(11,12)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3

InChI Key

UUWYUBKTWPLKKD-UHFFFAOYSA-N

SMILES

CCCS(=O)(=O)C1=CC=C(C=C1)C

Canonical SMILES

CCCS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Sulfur-Containing Derivatives

1-Methyl-4-(methylsulfinyl)benzene (C₈H₁₀OS)
  • Structure : Methylsulfinyl (-SO-CH₃) group at the 4-position.
  • Key Differences : The sulfinyl group (-SO-) is less oxidized than the sulfonyl (-SO₂-) group, leading to reduced polarity and lower thermal stability. This compound is classified as a sulfoxide and may exhibit chirality due to the sulfur center .
  • Applications : Sulfoxides are intermediates in asymmetric synthesis, whereas sulfonyl derivatives are more commonly used in drug design.
1-Methyl-4-(methylthio)benzene (C₈H₁₀S)
  • Structure : Methylthio (-S-CH₃) group at the 4-position.
  • Key Differences : The thioether group is less polar and oxidatively labile compared to sulfonyl. It has a boiling point of 326.2 K (calculated) and is prone to oxidation to sulfoxides or sulfones under mild conditions .
  • Reactivity : Thioethers participate in nucleophilic substitutions, while sulfonyl groups are inert to such reactions but stabilize adjacent negative charges.
4-Methylsulfonylbenzyl Chloride (C₈H₇ClO₂S)
  • Structure : Chloromethyl and methylsulfonyl groups on benzene.
  • Key Differences : The chloromethyl group enhances electrophilicity, making it a versatile alkylating agent in pharmaceutical synthesis. The sulfonyl group’s electron-withdrawing effect directs further substitution meta to itself .

Alkyl-Substituted Analogs

1-Methyl-4-isopropylbenzene (Cumene, C₉H₁₂)
  • Structure : Isopropyl (-CH(CH₃)₂) group at the 4-position.
  • Key Differences : The isopropyl group is electron-donating, increasing benzene ring reactivity toward electrophilic substitution (e.g., nitration occurs ortho/para). In contrast, sulfonyl groups deactivate the ring.
  • Analytical Data : GC-MS retention time: 17.478 min; spectral match with Wiley229.LIB library .
1-Methyl-4-isobutylbenzene (C₁₁H₁₆)
  • Structure : Isobutyl (-CH₂CH(CH₃)₂) group at the 4-position.
  • Key Differences : As a phenylpropane derivative, it exhibits lipophilicity and lower water solubility compared to sulfonyl analogs. Such compounds are common in natural products and fragrances .

Functional Group Impact on Physicochemical Properties

Compound Substituent Oxidation State Boiling Point (K) Polarity Reactivity Profile
1-Methyl-4-(propylsulfonyl)benzene -SO₂-C₃H₇ +6 (S) Not reported High Inert to oxidation; acidic α-H
1-Methyl-4-(methylsulfinyl)benzene -SO-CH₃ +4 (S) Not reported Moderate Chiral; oxidizable to sulfone
1-Methyl-4-(methylthio)benzene -S-CH₃ -2 (S) 326.2 Low Oxidizable to sulfoxide/sulfone
1-Methyl-4-isopropylbenzene -CH(CH₃)₂ N/A ~425–450 (est.) Low Electrophilic substitution

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